molecular formula C14H9F3O2 B1590251 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde CAS No. 90035-20-4

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

Cat. No. B1590251
CAS RN: 90035-20-4
M. Wt: 266.21 g/mol
InChI Key: RFPORHXEHBGCCJ-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, also known as 4-(4-TFMPB) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 82-84°C. 4-(4-TFMPB) is a versatile compound that can be used in a range of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments.

Scientific Research Applications

Synthesis of Novel Compounds

  • Bis-Schiff Base Compounds : A series of novel bis-Schiff base compounds with trifluoromethyl were synthesized using 1,4-di(4-amino-2-trifluoromethyl-phenoxy)benzene and benzaldehyde derivatives. These compounds were characterized through various techniques such as UV, 1H NMR, IR, and elemental analysis (Yin Da-xue, 2010).

Spectroscopic Characterization and Polymer Synthesis

  • Bis-aldehyde Monomers and Polyazomethines : Bis-aldehyde monomers like 4-(4′-formyl-phenoxy)benzaldehyde were synthesized and polymerized with various amines to yield poly(azomethine)s. These polymers exhibited significant electrical conductivity, making them relevant in material science (A. Hafeez et al., 2019).

Development of Fluorescent Polymers

  • Fluorescent Phenylene Vinylene Polymers : Research on synthesizing highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers revealed the potential of 4-(Trifluorovinyloxy)benzaldehyde in the development of materials with enhanced fluorescent properties (Andrew R. Neilson et al., 2008).

Synthesis of Phthalocyanine Derivatives

  • 4-(4-aldehyde-phenoxy) Phthalocyanines : The study on covalent immobilization of phthalocyanine on graphene oxide involved the synthesis of 4-(4-aldehyde-phenoxy) phthalocyanine derivatives, demonstrating the application of this compound in photocatalytic degradation (Yefeng Liu et al., 2019).

Synthesis of Schiff Base Derivatives

  • 4,5-Dihydro-1,2,4-triazole Schiff Bases : The synthesis of Schiff base derivatives with 4-amino-4,5-dihydro-3-(phenoxy-methyl)-1H-1,2,4-triazole-5-thione and substituted benzaldehydes demonstrated the utility of benzaldehyde derivatives in producing compounds with significant biological activities (Xiao-hong Sun et al., 2009).

properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPORHXEHBGCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50535690
Record name 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

CAS RN

90035-20-4
Record name 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90035-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-(trifluoromethyl)phenol (3 g, 18.51 mmol) and 4-fluorobenzaldehyde (2.3 g, 18.53 mmol) in DMF (20 mL), was added Cs2CO3 (7.24 g, 22.21 mmol). The mixture was heated with a microwave condition at 120° C. for 4 h. After cooling, the reaction mixture was diluted in water, extracted with EA. The organic phase was washed with water and brine, dried over Na2SO4 and evaporated in vacuo to afford the title compound (4.68 g, 95% yield) as a brown oil. LCMS: rt=3.58 min, [M+H+]=267
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 4-(trifluoromethyl)phenol (4.86 g, 1 equiv), 4-fluorobenzaldehyde (3.22 mL, 1 equiv), potassium carbonate (4.15 g, 1 equiv) and dimethylformamide (60 mL) was stirred at 150° C. under argon for 3 hours, then poured into ice/water. The precipitate was filtered off, washed with water, then extracted with hot ethanol. Undissolved solid was removed by filtration, and the filtrate evaporated and purified by chromatography on silica. 1H-NMR (CDCl3) δ 7.14 (4H, m), 7.66 (2H, m), 7.90 (2H, m), 9.97 (1H, s); MS (APCI+) found (M+1)=267; C14H9F3O2 requires 266.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a homogeneous mixture of 4-(trifluoromethyl)phenol (1.2 g, 7.5 mmol) and 4-fluorobenzaldehyde (0.8 mL, 7.5 mmol) in anhydrous DMF (15 mL), under an argon atmosphere, was added potassium carbonate (1.04 g, 7.5 mmol). The mixture was heated at 150° C. for 4 h before being poured over ice. The resultant precipitate was isolated by vacuum filtration, washed thoroughly with water, dried under vacuum to afford the desired compound (1.4 g, 70%) as a cream colored solid, which was used without further purification. MS (ESI): 267.1 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JG Liu, ZX Li, JT Wu, HW Zhou… - Journal of Polymer …, 2002 - Wiley Online Library
Fluorinated copolyimides derived from 4,4′‐oxydiphthalic anhydride (ODPA) with 4,4′‐oxydianline (ODA) and trifluoromethyl‐containing aromatic diamines have been synthesized …
Number of citations: 44 onlinelibrary.wiley.com

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